molecular formula C10H6N2OS B14546929 Thieno[2,3-c][1,6]naphthyridin-6(5H)-one CAS No. 62289-91-2

Thieno[2,3-c][1,6]naphthyridin-6(5H)-one

Cat. No.: B14546929
CAS No.: 62289-91-2
M. Wt: 202.23 g/mol
InChI Key: DMKGNFIJOBUEHL-UHFFFAOYSA-N
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Description

Thieno[2,3-c][1,6]naphthyridin-6(5H)-one is a polycyclic heterocyclic compound featuring a fused thiophene ring and a naphthyridine core. The synthesis of such derivatives often involves cyclization strategies, such as the reaction of 2-(3-cyanopropylthio)pyridine precursors with strong bases like potassium tert-butoxide, yielding intermediates like 5-amino-1,2-dihydrothieno[2,3-h][1,6]naphthyridine (82% yield) . Hydrolysis of these intermediates with concentrated HCl produces 5-oxo derivatives (e.g., 11b in Scheme 3 of ) . Key structural features include distinct NMR signals, such as H-5 (9.15 ppm, singlet) and H-8 (9.16 ppm, doublet), which confirm the electronic environment of the fused rings .

Properties

CAS No.

62289-91-2

Molecular Formula

C10H6N2OS

Molecular Weight

202.23 g/mol

IUPAC Name

5H-thieno[2,3-c][1,6]naphthyridin-6-one

InChI

InChI=1S/C10H6N2OS/c13-10-9-6(2-4-14-9)7-5-11-3-1-8(7)12-10/h1-5H,(H,12,13)

InChI Key

DMKGNFIJOBUEHL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1NC(=O)C3=C2C=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[2,3-c][1,6]naphthyridin-6(5H)-one typically involves a Smiles-type rearrangement reaction followed by cyclization. One efficient methodology starts with 2-(3-cyanopropylthio)pyridine-3-carbonitrile, which undergoes a series of reactions to form the desired ring system . The reaction conditions often include the use of specific catalysts and solvents to facilitate the rearrangement and cyclization processes.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions to maximize yield and purity, using scalable processes, and ensuring cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Thieno[2,3-c][1,6]naphthyridin-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.

Scientific Research Applications

Thieno[2,3-c][1,6]naphthyridin-6(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of thieno[2,3-c][1,6]naphthyridin-6(5H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it can inhibit enzymes like topoisomerase I, which is crucial for DNA replication and transcription. The inhibition of this enzyme can lead to the disruption of cancer cell proliferation . The compound’s electronic properties also make it suitable for use in organic semiconductors, where it facilitates charge transport and improves device performance .

Comparison with Similar Compounds

Thieno[2,3-h][1,6]naphthyridines

  • Substitution Patterns: Unlike the parent thieno[2,3-h][1,6]naphthyridine (4a), substituted derivatives like 8-methyl-1,2-dihydrothieno[2,3-h][1,6]naphthyridine (4b) exhibit enhanced synthetic versatility. The methyl group at position 8 alters electron density, as evidenced by upfield shifts in NMR (e.g., H-5 at 9.15 ppm vs. H-6 at 8.42 ppm) .
  • Synthetic Accessibility: Gronowitz et al.’s early work on non-substituted derivatives lacked detailed spectroscopic data, whereas modern methods achieve substituted variants in high yields (77–82%) via optimized cyclization and hydrolysis .

Thieno[2,3-d]pyrimidin-6(5H)-ones

  • Ring System: These derivatives replace the naphthyridine core with a pyrimidine ring, resulting in distinct pharmacological profiles. For example, 5-hydroxy-5-methyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-6(5H)-one (9a) shows IR bands at 3396 cm⁻¹ (OH stretch) and 1729 cm⁻¹ (C=O), indicative of hydrogen-bonding capacity and carbonyl reactivity .
  • Biological Activity: Thieno[2,3-d]pyrimidin-6(5H)-ones exhibit Fms-like tyrosine kinase 3 (FLT3) inhibition, a target in leukemia, unlike naphthyridine-based analogs .

Benzo[b]thieno[3,2-h][1,6]naphthyridines

  • This structural modification correlates with improved DNA intercalation and cytotoxic activity in cancer cells .

Physicochemical Properties

  • Solubility: Carboxamide-substituted derivatives (e.g., 3-amino-6-methylthieno[2,3-b][1,6]naphthyridine-2-carboxamide) exhibit improved aqueous solubility compared to methyl- or sulfanyl-substituted analogs, critical for oral bioavailability .
  • Stability: Thieno[2,3-c][1,6]naphthyridin-6(5H)-one derivatives with electron-withdrawing groups (e.g., Cl) show enhanced thermal stability, as evidenced by decomposition points >200°C .

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